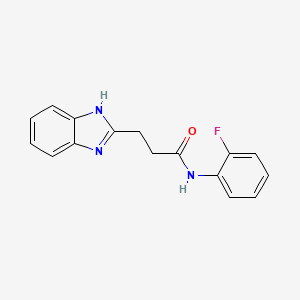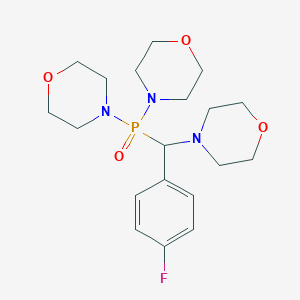![molecular formula C14H17N3O2 B11067424 4-methoxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B11067424.png)
4-methoxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxy group attached to the benzene ring and a pyrazole ring substituted with an isopropyl group. Benzamides are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide can be achieved through a multi-step process. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Substitution with Isopropyl Group: The pyrazole ring is then alkylated with isopropyl bromide in the presence of a base such as potassium carbonate.
Formation of Benzamide: The final step involves the reaction of the substituted pyrazole with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-hydroxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide.
Reduction: Formation of 4-methoxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-methoxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory and anti-cancer agent. Its ability to inhibit specific enzymes and receptors makes it a candidate for drug development.
Biology: It is used in biological assays to study cell signaling pathways and protein interactions.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Industry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-methoxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide
- 4-methoxy-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide
- 4-methoxy-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]benzamide
Uniqueness
4-methoxy-N-[1-(propan-2-yl)-1H-pyrazol-4-yl]benzamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of a methoxy group on the benzene ring. This unique structure contributes to its distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-methoxy-N-(1-propan-2-ylpyrazol-4-yl)benzamide |
InChI |
InChI=1S/C14H17N3O2/c1-10(2)17-9-12(8-15-17)16-14(18)11-4-6-13(19-3)7-5-11/h4-10H,1-3H3,(H,16,18) |
InChI Key |
AQBZFRARTVFJRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C=N1)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-nitro-1H-pyrazol-1-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11067344.png)



![(2E)-3-(furan-2-yl)-N-[(2-methylquinolin-4-yl)methyl]prop-2-enamide](/img/structure/B11067379.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-{[1-(2-phenylethyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B11067382.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B11067385.png)
![(2Z)-2-{(1S,2R,5S)-2-[(5-tert-butyl-2-methylphenyl)sulfanyl]-6,8-dioxabicyclo[3.2.1]oct-4-ylidene}hydrazinecarbothioamide (non-preferred name)](/img/structure/B11067387.png)
![2-(15,16-dimethoxy-2,6,6-trioxo-6λ6,9-dithia-3,11,19-triazapentacyclo[10.7.0.03,10.04,8.013,18]nonadeca-1(12),10,13,15,17-pentaen-19-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11067389.png)
![4-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)carbonyl]-N,N-dipropylbenzenesulfonamide](/img/structure/B11067390.png)
![4-(naphthalen-2-yl)-3,4-dihydro-2H,5H-pyrano[3,2-c]chromene-2,5-dione](/img/structure/B11067392.png)
![N-(4-ethoxyphenyl)-2-{(2Z)-2-[(2-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B11067398.png)
![ethyl {4-[(furan-2-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B11067400.png)
